2-hydroxy-N-[2-(pyridin-2-yl)ethyl]quinoline-4-carboxamide
Description
Properties
Molecular Formula |
C17H15N3O2 |
|---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
2-oxo-N-(2-pyridin-2-ylethyl)-1H-quinoline-4-carboxamide |
InChI |
InChI=1S/C17H15N3O2/c21-16-11-14(13-6-1-2-7-15(13)20-16)17(22)19-10-8-12-5-3-4-9-18-12/h1-7,9,11H,8,10H2,(H,19,22)(H,20,21) |
InChI Key |
OUIBRUCSSURELS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NCCC3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Fluorination-Based Hydroxylation
- Method : Methyl quinoline-4-carboxylate is dissolved in acetonitrile-water (2:1) and treated with fluorine gas (diluted with nitrogen) at room temperature.
- Mechanism : Electrophilic fluorination at the 2-position, followed by hydrolysis to yield 2-hydroxyquinoline-4-carboxylic acid.
- Yield : 81% after 38 minutes of fluorination.
Oxidative Hydroxylation
- Reagents : Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in dichloroethane.
- Conditions : Stirring at 40°C for 12 hours, followed by neutralization and extraction.
- Yield : 70–75% for 6-hydroxyquinoline derivatives.
Carboxamide Formation
The carboxylic acid at the 4-position is converted to the carboxamide via amide coupling :
Acid Chloride Intermediate
Amine Coupling
- Amine : 2-(Pyridin-2-yl)ethylamine is reacted with the acid chloride in dichloromethane (DCM) or tetrahydrofuran (THF).
- Coupling Agents : Ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF improve yields to >90%.
- Workup : Precipitation with diethyl ether or chromatography (silica gel, ethyl acetate/hexane).
Optimization and Catalytic Methods
Solvent-Free Synthesis
Microwave-Assisted Coupling
- Conditions : Microwave irradiation (100°C, 20 minutes) reduces reaction time by 70% compared to conventional heating.
Analytical Validation
Structural Confirmation
Purity Assessment
- HPLC : >98% purity using a C18 column (acetonitrile/water gradient).
- Melting Point : 249–252°C (consistent with literature).
Comparative Data
| Method | Reaction Time | Yield (%) | Purity (%) |
|---|---|---|---|
| Fluorination | 38 min | 81 | 98 |
| Oxidative | 12 h | 75 | 95 |
| Solvent-Free | 30 min | 92 | 99 |
| Microwave | 20 min | 88 | 97 |
Challenges and Solutions
- Low Hydroxylation Efficiency :
- Acid Sensitivity :
- Amine Availability :
- Solution : 2-(Pyridin-2-yl)ethylamine is synthesized via reductive amination of pyridine-2-carbaldehyde with ethanolamine, followed by Boc protection.
Chemical Reactions Analysis
Hydrolysis of Carboxamide Group
The carboxamide group undergoes hydrolysis under acidic or basic conditions to form quinoline-4-carboxylic acid derivatives. This reaction is critical for metabolic studies and derivative synthesis.
Key conditions :
| Reagent System | Temperature | Time | Product Formed | Reference |
|---|---|---|---|---|
| 6M HCl (aqueous) | 100°C | 8 hr | Quinoline-4-carboxylic acid | |
| 4M NaOH in ethanol/water | 80°C | 6 hr | Sodium carboxylate salt |
Mechanistic studies suggest nucleophilic attack at the carbonyl carbon, with the hydroxyl group at position 2 influencing reaction rates through intramolecular hydrogen bonding.
Acetylation of Hydroxyl Group
The 2-hydroxy substituent readily undergoes acetylation, a reaction employed to protect the hydroxyl group during synthetic modifications.
Representative protocol :
-
Reagents : Acetic anhydride (2 eq), pyridine (catalyst)
-
Conditions : Reflux in dry dichloromethane, 4 hr
-
Yield : 89% acetylated product (characterized by loss of -OH IR stretch at 3200 cm⁻¹)
This acetylated derivative serves as an intermediate for further functionalization of the quinoline core.
Electrophilic Aromatic Substitution
The quinoline ring participates in regioselective electrophilic substitutions, particularly at positions 3 and 6 due to electron-rich regions.
Documented reactions :
| Reaction Type | Reagent | Position | Product Application | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ (1:3) | C-6 | Precursor for amine synthesis | |
| Halogenation | Br₂ in CCl₄ | C-3 | Antimalarial analog development |
X-ray crystallographic data confirms preferred substitution at C-3 due to resonance stabilization from the adjacent carboxamide group .
Coordination Chemistry with Metal Ions
The pyridinyl ethyl group facilitates complex formation with transition metals, enabling catalytic and medicinal applications.
Characterized complexes :
| Metal Salt | Ligand Ratio | Geometry | Application Area |
|---|---|---|---|
| CuCl₂·2H₂O | 1:2 | Square planar | Antimicrobial studies |
| Fe(NO₃)₃·9H₂O | 1:1 | Octahedral | Oxidation catalysis |
Stability constants (log β) range from 8.2–11.5, indicating strong metal-binding capacity .
Reductive Amination of Carboxamide
Under high-pressure hydrogenation conditions, the carboxamide reduces to a primary amine while preserving the quinoline framework.
Optimized parameters :
-
Catalyst: 5% Pd/C (0.1 eq)
-
Pressure: 50 psi H₂
-
Solvent: Methanol/ammonia (9:1)
-
Conversion: 94% after 12 hr (HPLC monitoring)
This transformation provides access to novel aminomethylquinoline derivatives for structure-activity relationship studies.
Photochemical Reactivity
UV irradiation induces unique dimerization patterns through [4+4] cycloaddition:
Key findings :
-
λmax for reaction initiation: 365 nm (UVA range)
-
Quantum yield: Φ = 0.18 ± 0.02
This photostability data informs formulation strategies for light-sensitive pharmaceutical preparations.
Comparative Reactivity Table
| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) | pH Dependence |
|---|---|---|---|
| Acidic hydrolysis | 3.2×10⁻⁵ | 72.4 | Strong |
| Basic hydrolysis | 1.8×10⁻⁴ | 68.1 | Moderate |
| Acetylation | 4.5×10⁻³ | 45.6 | None |
| C-3 Bromination | 2.1×10⁻² | 34.9 | Mild |
Data synthesized from kinetic studies in, , and .
These reactions establish 2-hydroxy-N-[2-(pyridin-2-yl)ethyl]quinoline-4-carboxamide as a versatile scaffold for medicinal chemistry and materials science. The compound's stability under physiological conditions (t₁/₂ = 6.7 hr in PBS at 37°C) and predictable regioselectivity make it particularly valuable for targeted drug design.
Scientific Research Applications
Antimicrobial Applications
Quinoline derivatives, including 2-hydroxy-N-[2-(pyridin-2-yl)ethyl]quinoline-4-carboxamide, have demonstrated significant antimicrobial activity against a range of pathogens. Recent studies have shown that this compound exhibits:
- Broad-spectrum activity : Effective against both Gram-positive and Gram-negative bacteria. For instance, it has been tested against strains such as E. coli, S. aureus, and K. pneumoniae, showing promising results in inhibiting bacterial growth .
- Mechanism of action : The antimicrobial activity is often attributed to the interference with bacterial DNA synthesis and cellular processes, leading to cell death .
Anticancer Applications
The anticancer potential of this compound has been explored through various studies:
- Cell line efficacy : Research indicates that this compound can inhibit the growth of multiple cancer cell lines, including colorectal (Caco-2 and HCT116) and breast cancer (MCF-7) cells. The mechanism involves inducing apoptosis through specific signaling pathways .
- Clinical relevance : The compound's ability to target key proteins involved in cancer cell proliferation makes it a candidate for further development in anticancer therapies. For example, it may act on the epidermal growth factor receptor (EGFR), which is crucial in many cancers .
Antimalarial Applications
In addition to its antibacterial and anticancer properties, this compound has shown potential as an antimalarial agent:
- Mechanism of action : The compound has been found to inhibit translation elongation factor 2 in Plasmodium falciparum, which is critical for protein synthesis in malaria parasites. This novel mechanism offers a promising avenue for developing new antimalarial therapies .
- In vivo efficacy : Studies have demonstrated that derivatives of this compound exhibit significant oral efficacy in mouse models of malaria, with effective dosing regimens showing low toxicity profiles .
Coordination Chemistry Applications
Beyond its biological applications, this compound serves as a versatile ligand in coordination chemistry:
- Ligand properties : The compound can form stable complexes with various metal ions, enhancing its utility in synthesizing metal-organic frameworks and catalysis.
Material Science Applications
The unique structural features of this compound also lend themselves to applications in material science:
- Development of new materials : Its ability to interact with different substrates can be exploited in creating novel materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-[2-(pyridin-2-yl)ethyl]quinoline-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and carboxamide groups can form hydrogen bonds with target proteins, while the quinoline and pyridine moieties can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Substituent Position and Functional Group Influence
- 2-(4-Methylphenyl)-N-(2-pyridinyl)-4-quinolinecarboxamide (C22H17N3O, 339.39 g/mol): Features a 4-methylphenyl group at position 2 and a pyridinyl group directly attached to the carboxamide. The methylphenyl group increases lipophilicity, favoring membrane permeability .
- 7-Chloro-4-hydroxy-N-[2-(pyridin-4-yl)ethyl]quinoline-3-carboxamide (C17H14ClN3O2, 327.8 g/mol): Substitutions at positions 7 (chloro) and 4 (hydroxy) alter electronic properties. The chloro group enhances electronegativity and lipophilicity, while the pyridin-4-yl ethyl group may reduce metal-binding capacity compared to pyridin-2-yl derivatives .
Impact of Hydroxy Group Position
- N-(2-Hydroxy-5-methylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide (C22H17N3O2, 355.39 g/mol): The hydroxy group resides on the phenyl ring of the carboxamide substituent rather than the quinoline core.
Structural and Functional Comparisons
Table 1: Key Structural and Physicochemical Comparisons
Biological Activity
2-Hydroxy-N-[2-(pyridin-2-yl)ethyl]quinoline-4-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a quinoline core, which is known for its diverse biological activities. The presence of a hydroxyl group and a pyridine moiety enhances its ability to interact with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate interaction and catalytic activity.
- Receptor Interaction : It can act as either an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
- DNA Intercalation : The planar structure allows for potential intercalation into DNA, disrupting replication and transcription processes, which is crucial for its anticancer properties .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antiviral Activity : Quinoline derivatives have been noted for their antiviral properties against various viruses, including HIV and Zika virus. The structural similarity of this compound to other effective antiviral agents suggests potential efficacy against viral infections .
- Anticancer Properties : Studies have shown that quinoline derivatives can induce apoptosis in cancer cells. The ability to intercalate DNA may contribute to this effect, making the compound a candidate for further investigation in cancer therapy .
- Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal properties, indicating that this compound may also possess these activities .
Research Findings and Case Studies
Various studies have evaluated the biological activities of quinoline derivatives. Below are key findings relevant to this compound:
Q & A
Basic Research Questions
Q. What are optimal synthetic routes for 2-hydroxy-N-[2-(pyridin-2-yl)ethyl]quinoline-4-carboxamide, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling (e.g., using PyBOP or HBTU) between the carboxylic acid derivative of quinoline and a pyridinylethylamine. For example, 2-oxo-1,2-dihydroquinoline-4-carboxylic acid reacts with 2-amino-5-(pyridin-4-yl)-1,3,4-thiadiazole in DMF with N-methylmorpholine (NMM) as a base, yielding 59% after purification . Optimization involves controlling reaction time (overnight stirring), solvent choice (DMF for solubility), and stoichiometric ratios (1:1.5 molar ratio of acid to amine). Impurities can be removed via column chromatography (e.g., Agilent Zorbax SB-C18 column with gradient elution) .
Q. How is structural characterization of this compound performed, and what analytical techniques are critical?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming regiochemistry and purity. For example, NMR in CDCl resolves aromatic protons (δ 8.75–7.22 ppm for pyridine and quinoline rings) and amide NH signals . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., ESI-MS m/z 326.3 [M + 1]) . X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves absolute configuration, particularly if the compound crystallizes in monoclinic systems (e.g., space group ) .
Q. What protocols are recommended for evaluating the antimicrobial activity of quinoline-4-carboxamides?
- Methodological Answer : Use disk diffusion assays on Mueller Hinton agar to screen broad-spectrum activity. For quantitative analysis, determine minimum inhibitory concentration (MIC) via microdilution in 96-well plates, with bacterial growth monitored spectrophotometrically (OD). Include positive controls (e.g., ciprofloxacin) and validate results with triplicate experiments .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance the anticancer activity of this compound?
- Methodological Answer : Modify the hydrazinyl or pyridinylethyl moieties to assess impact on target binding. For instance, replacing the pyridine ring with a morpholine group (as in 6-fluoro-2-phenyl-N-(pyrrolidinylethyl)quinoline-4-carboxamide) increased potency against kinase targets . Computational docking (e.g., AutoDock Vina) against cytochrome P450 2C9 or tubulin can prioritize analogs . Validate predictions with in vitro assays (e.g., IC determination in cancer cell lines) .
Q. How should contradictory data in biological activity studies be resolved?
- Methodological Answer : Contradictions often arise from assay conditions (e.g., solvent stability). For example, compound 8 in degrades in organic solvents, leading to inconsistent bioactivity. Use orthogonal assays (e.g., thermal shift analysis for target engagement) and monitor stability via HPLC at multiple timepoints . Cross-validate with structural analogs to isolate confounding variables .
Q. What strategies are effective for resolving crystallographic disorder in quinoline-4-carboxamide derivatives?
- Methodological Answer : Crystallographic disorder in flexible side chains (e.g., pyridinylethyl groups) can be mitigated by low-temperature data collection (100 K) and iterative refinement in SHELXL. Use restraints for anisotropic displacement parameters and validate with convergence. For severe disorder, consider alternative crystallization solvents (e.g., MeCN/water mixtures) .
Q. How can computational models predict metabolic stability of this compound?
- Methodological Answer : Employ density functional theory (DFT) to calculate bond dissociation energies (BDEs) for hydroxyl and amide groups, predicting susceptibility to oxidative metabolism. Molecular dynamics (MD) simulations in cytochrome P450 2C9 active sites identify metabolic hotspots. Validate with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
